molecular formula C20H22N6 B5856489 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B5856489
M. Wt: 346.4 g/mol
InChI Key: KZQDNMZLXPOPEF-KGENOOAVSA-N
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Description

4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as DEAB-PTZ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative of 4-(diethylamino)benzaldehyde and 5-phenyl-1,2,4-triazin-3-amine, and it has been studied for its ability to inhibit aldehyde dehydrogenase (ALDH) activity.

Mechanism of Action

4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone inhibits ALDH activity by binding to the enzyme's active site and preventing the conversion of aldehydes to carboxylic acids. This inhibition can lead to the accumulation of toxic aldehydes, which can result in cell death or increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
In addition to its effects on ALDH activity, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments is its specificity for ALDH inhibition. Unlike other ALDH inhibitors, this compound does not affect other enzymes or pathways, which can help to reduce off-target effects. However, one limitation of using this compound is its relatively low potency, which can require higher concentrations and longer incubation times to achieve significant effects.

Future Directions

There are several potential future directions for research on 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One area of interest is the development of more potent and selective ALDH inhibitors based on the structure of this compound. Another area of interest is the exploration of this compound's effects on other cellular processes and pathways, such as cell cycle regulation and DNA damage repair. Additionally, this compound could be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce drug resistance.

Synthesis Methods

The synthesis of 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 4-(diethylamino)benzaldehyde with 5-phenyl-1,2,4-triazin-3-amine in the presence of a reducing agent such as sodium borohydride. The resulting hydrazone derivative can be purified using column chromatography or recrystallization.

Scientific Research Applications

4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been used in various scientific research applications, particularly in the field of cancer research. ALDH is an enzyme that plays a crucial role in drug resistance and cancer stem cell maintenance, and this compound has been shown to inhibit ALDH activity in cancer cells. This inhibition can lead to increased sensitivity to chemotherapy and improved outcomes for cancer patients.

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-3-26(4-2)18-12-10-16(11-13-18)14-21-24-20-23-19(15-22-25-20)17-8-6-5-7-9-17/h5-15H,3-4H2,1-2H3,(H,23,24,25)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQDNMZLXPOPEF-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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